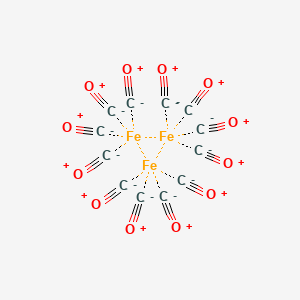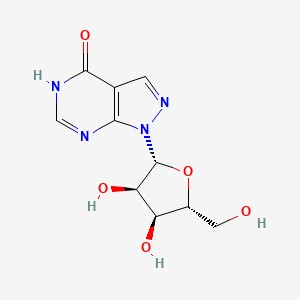
Allopurinol riboside
Overview
Description
Allopurinol riboside is a ribonucleoside and a ribose-containing derivative of the xanthine oxidase inhibitor allopurinol . It inhibits the growth of Leishmania promastigotes and prevents amastigote maturation into the promastigote phase of the parasite life cycle in cell-free assays . It is also an experimental agent for the treatment of leishmaniasis and American trypanosomiasis .
Synthesis Analysis
Allopurinol riboside is a metabolite of allopurinol . Allopurinol and oxipurinol are both capable of ribosylation and yield several derivative compounds, including allopurinol riboside .Molecular Structure Analysis
The molecular formula of Allopurinol riboside is C10H12N4O5 . Its average mass is 268.226 Da and its monoisotopic mass is 268.080780 Da .Chemical Reactions Analysis
Allopurinol riboside is a structural isomer of hypoxanthine . It is a nucleoside analogue of allopurinol with a beta-D-ribofuranosyl moiety at the 1-position .Physical And Chemical Properties Analysis
Allopurinol riboside is a solid substance . Its molecular weight is 268.23 .Scientific Research Applications
Inflammatory Bowel Disease (IBD) Management
Allopurinol riboside has been studied for its impact on purine metabolism, which plays a crucial role in the pathophysiology of IBD. It is known that allopurinol and its metabolites, including allopurinol riboside, can affect the energy balance and wound healing processes in the gut epithelium . This suggests potential therapeutic applications in managing conditions like Crohn’s disease and ulcerative colitis by modulating purine salvage pathways and cellular metabolism.
Antiparasitic Activity
Allopurinol riboside is a nucleoside analog of inosine with demonstrated anti-parasite activity . This application is particularly relevant in the development of treatments against parasitic infections where traditional medications may be ineffective or have developed resistance.
Purine Metabolism Research
As a synthetic hypoxanthine isomer, allopurinol riboside contributes to our understanding of purine metabolism. It is used in experimental settings to study the inhibition of xanthine oxidase and its effects on hypoxanthine degradation, which is vital for developing new treatments for hyperuricemia and gout .
Energy Metabolism and Wound Healing
Research indicates that allopurinol riboside can influence adenylate and creatine metabolism, which are essential for cellular energy distribution and wound healing . This application could lead to novel approaches in treating wounds and promoting faster recovery in tissues with high-energy demands.
AMPK Regulation
Allopurinol riboside has been implicated in the dysregulation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Understanding its role in AMPK regulation can help in the development of drugs targeting metabolic disorders and diseases associated with energy dysregulation.
Nucleotide Biogenesis
The compound’s role in nucleotide biogenesis is significant for cellular functions, including DNA and RNA synthesis. By affecting the purine salvage pathway, allopurinol riboside serves as a tool to explore nucleotide biogenesis and its implications in various diseases .
Safety and Hazards
Mechanism of Action
Target of Action
Allopurinol riboside is a nucleoside analogue of allopurinol . The primary target of allopurinol riboside is the enzyme purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . Allopurinol riboside competitively inhibits the action of PNP .
Mode of Action
Allopurinol riboside works by inhibiting the action of PNP on inosine . This inhibition disrupts the normal function of PNP, which is to convert inosine into hypoxanthine, a key step in purine metabolism .
Biochemical Pathways
The inhibition of PNP by allopurinol riboside affects the purine salvage pathway, a biochemical pathway that recycles purines from degraded DNA to synthesize new DNA and RNA molecules . By inhibiting PNP, allopurinol riboside prevents the conversion of inosine to hypoxanthine, disrupting the purine salvage pathway and affecting the synthesis of new DNA and RNA .
Pharmacokinetics
It is known that allopurinol, the parent compound of allopurinol riboside, is rapidly and extensively metabolized in the liver to oxypurinol . A minor fraction of allopurinol undergoes conjugation into allopurinol riboside .
Result of Action
The inhibition of PNP by allopurinol riboside and the subsequent disruption of the purine salvage pathway can lead to a decrease in the synthesis of new DNA and RNA molecules . This can potentially affect cell growth and proliferation. In the context of diseases like gout, the inhibition of purine metabolism can help reduce the production of uric acid, thereby reducing symptoms .
Action Environment
The action, efficacy, and stability of allopurinol riboside can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and action of allopurinol riboside . Additionally, factors such as diet, lifestyle, and genetic variations can also influence the drug’s action .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)10(19-5)14-8-4(1-13-14)9(18)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,18)/t5-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQUAMTWOJHPEJ-DAGMQNCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Allopurinol riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Allopurinol riboside | |
CAS RN |
16220-07-8 | |
| Record name | 1,5-Dihydro-1-β-D-ribofuranosyl-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16220-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016220078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLOPURINOL RIBOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZS8452SEC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allopurinol riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is the primary mechanism of action of allopurinol riboside?
A1: Allopurinol riboside exerts its anti-parasitic effect by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in susceptible organisms like Leishmania and Trypanosoma species. [, , ]
Q2: How does the inhibition of HGPRT affect these parasites?
A2: HGPRT plays a critical role in the purine salvage pathway, crucial for synthesizing purine nucleotides needed for DNA and RNA synthesis. Inhibiting HGPRT disrupts this pathway, ultimately hindering parasite growth and replication. [, , ]
Q3: Are mammalian cells similarly affected by allopurinol riboside?
A3: While allopurinol riboside can inhibit HGPRT in mammalian cells, its effect is significantly weaker compared to the potent inhibition observed in Leishmania and Trypanosoma species. [, ] This difference in sensitivity forms the basis for its potential as an anti-parasitic agent.
Q4: What is the molecular formula and weight of allopurinol riboside?
A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of allopurinol riboside. Further investigation using external resources would be necessary to obtain this information.
Q5: Is there any information available about its spectroscopic properties?
A5: One study investigates the ultrafast excited state dynamics of allopurinol riboside using fluorescence up-conversion techniques. [] This research focuses on understanding the molecule's behavior upon light absorption and subsequent energy relaxation, providing insights into its photophysical properties.
Q6: What is known about the absorption of allopurinol riboside?
A6: Allopurinol riboside exhibits incomplete absorption following oral administration, leading to lower-than-expected plasma concentrations. [] This incomplete absorption has implications for its bioavailability and requires further investigation to optimize its therapeutic use.
Q7: How is allopurinol riboside metabolized in the body?
A7: Allopurinol riboside is metabolized into oxipurinol and allopurinol, both of which are excreted in the urine. [, ] The ratio of these metabolites varies depending on the dosage and individual patient factors.
Q8: Does probenecid affect the pharmacokinetics of allopurinol riboside?
A8: Yes, probenecid has been shown to reduce the renal clearance of allopurinol riboside, thereby increasing its plasma half-life and overall plasma levels. [] This interaction can be exploited to enhance its therapeutic efficacy.
Q9: What is the in vitro efficacy of allopurinol riboside against Leishmania species?
A9: Allopurinol riboside demonstrates activity against various Leishmania species in vitro, including L. tropica, L. major, L. donovani, L. brasiliensis, and L. mexicana. [, , , ]
Q10: Has allopurinol riboside been evaluated in animal models of leishmaniasis?
A10: Yes, studies show that allopurinol riboside can control, but not eliminate, infections with a sensitive strain of Leishmania in both tissue culture and mice. []
Q11: What about its efficacy in human clinical trials for leishmaniasis?
A11: Clinical trials evaluating the efficacy of allopurinol riboside in treating cutaneous leishmaniasis have shown mixed results. While some studies report clinical improvement and parasitological cure in a subset of patients, others indicate a lower efficacy compared to standard treatments like pentavalent antimony. [, ]
Q12: Have any specific drug delivery strategies been investigated for allopurinol riboside?
A14: Researchers have explored the use of glycosylated polymers, particularly mannose-substituted poly-L-lysine, as a carrier molecule to target allopurinol riboside specifically to macrophages, the primary host cells for Leishmania parasites. [] This approach aims to enhance drug delivery to the site of infection and potentially improve its therapeutic index.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



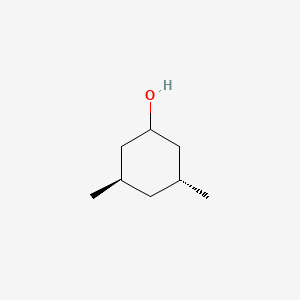



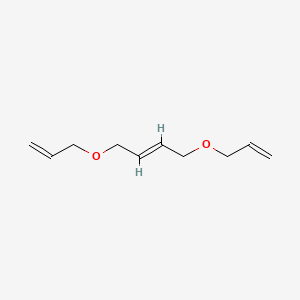
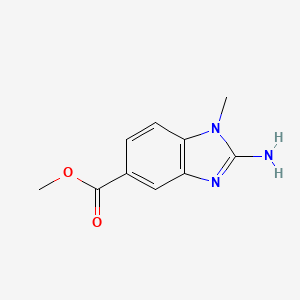
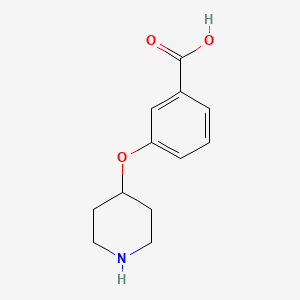
![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)

